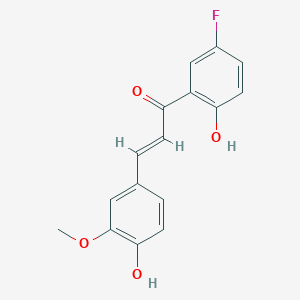
2-羟基-5-(吡啶-3-基)苯甲醛
描述
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is a chemical compound with the molecular formula C12H9NO2 . It is also known as GBT440 and is used for the treatment of sickle cell disease . It binds to hemoglobin and increases its oxygen affinity, which can be useful for the treatment of diseases such as sickle cell disease .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can be represented by the IUPAC Standard InChI: InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7 (6)9/h1-5,9H . The molecular weight of the compound is 122.1213 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde include a molecular weight of 122.1213 and a CAS Registry Number of 90-02-8 . The compound is stored at -20°C .科学研究应用
pH 歧视化学传感器
2-羟基-5-(吡啶-3-基)苯甲醛及其衍生物,如 2-羟基-5-甲基-3-((吡啶-3-亚氨基)甲基)苯甲醛 (HM-3py-B),已被探索作为 pH 的荧光化学传感器。这些化合物对 pH 变化表现出显着的荧光强度变化,由于它们所处的不同 pH 环境,能够区分正常细胞和癌细胞。荧光增加主要是由于酚羟基的去质子化,这些探针有望用于肉眼识别各种 pH 环境,支持它们在生物医学研究中的应用,并有可能用于诊断程序 (Dhawa 等人,2020)。
催化应用
该化合物已在催化领域进行了研究,特别是在铃木交叉偶联反应中。3-叔丁基-2-羟基-5-(吡啶-4-基)苯甲醛是一种密切相关的衍生物,通过 5-溴-3-叔丁基-2-羟基苯甲醛与吡啶-4-硼酸的铃木交叉偶联合成。这项研究突出了钯配合物催化剂在促进芳基硼酸与芳基溴化物的偶联方面的效率,强调了该化合物在有机合成和药物研究中的用途 (Wang 等人,2014)。
医药特权支架的合成
在药物研究中,复杂有机分子的合成通常需要 2-羟基-5-(吡啶-3-基)苯甲醛等中间体。例如,吡喃并[3,2-c]吡啶支架的溶剂多组分合成涉及在乙酸钠存在下苯甲醛和丙二腈的转化,证明了该化合物在创建具有潜在生物医学应用的结构中的作用。这突出了其在开发新药和药物化学中的重要性 (Elinson 等人,2018)。
光物理和电化学性质
对 D-π-A 分子的光物理和电化学性质的研究,其中 2-羟基-5-(吡啶-3-基)苯甲醛的衍生物作为组分,展示了该化合物在研究分子内电荷转移 (ICT) 效应中的相关性。这些研究有助于理解结构改性如何影响光学性质,这对于开发光电子应用的材料至关重要 (Altinolcek 等人,2021)。
配位化学和氧化活性
涉及 2-羟基-5-(吡啶-3-基)苯甲醛衍生物的铜(II)配合物的合成和表征证明了该化合物在配位化学中的用途及其在催化需氧醇氧化的潜力。此类研究不仅促进了对铜配位化学的理解,还探索了氧化转化中的实际应用,突出了该化合物在基础和应用化学研究中的多功能性 (Jehdaramarn 等人,2018)。
作用机制
Target of Action
The primary target of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is hemoglobin . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body. It plays a crucial role in maintaining proper health and functionality of all body tissues and organs .
Mode of Action
2-Hydroxy-5-(pyridin-3-yl)benzaldehyde interacts with its target, hemoglobin, by binding to it and increasing its oxygen affinity . This means that hemoglobin can carry more oxygen than it normally would, which can be beneficial in conditions where oxygen supply is limited .
Biochemical Pathways
oxygen transport pathway . By increasing the oxygen affinity of hemoglobin, it enhances the ability of red blood cells to transport oxygen from the lungs to the rest of the body .
Pharmacokinetics
It is noted that the compound hashigh gastrointestinal absorption and is permeable to the blood-brain barrier . These properties suggest that the compound has good bioavailability, meaning it can be effectively absorbed and utilized by the body .
Result of Action
The binding of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde to hemoglobin and the subsequent increase in oxygen affinity can have several molecular and cellular effects. Most notably, it can be useful for the treatment of diseases such as sickle cell disease , a condition in which red blood cells become misshapen and break down . It may also be beneficial in treating pulmonary diseases such as idiopathic pulmonary fibrosis , as well as conditions related to hypoxia and hypoxemia .
Action Environment
The action, efficacy, and stability of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as suggested by its storage condition of -20°C . Furthermore, its action and efficacy may be influenced by the physiological environment, such as the pH and oxygen levels in the body.
属性
IUPAC Name |
2-hydroxy-5-pyridin-3-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOMYFGYEIPWGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



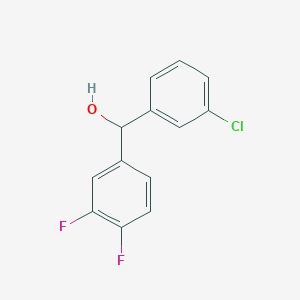

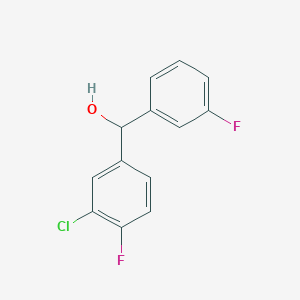



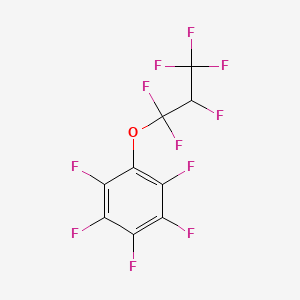
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)
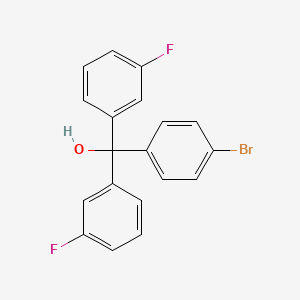

![Methyl 2-[(5-Bromo-2-pyridyl)oxy]acetate](/img/structure/B3043328.png)

